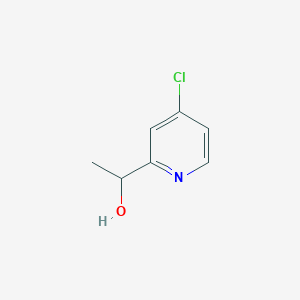
1-(4-Chloropyridin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloropyridin-2-yl)ethanol is a chemical compound with the CAS Number: 121638-26-4 . It has a molecular weight of 157.6 and its IUPAC name is 1-(4-chloro-2-pyridinyl)ethanol . It is a solid substance stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The linear formula of 1-(4-Chloropyridin-2-yl)ethanol is C7H8ClNO . The InChI code is 1S/C7H8ClNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3 .Physical And Chemical Properties Analysis
1-(4-Chloropyridin-2-yl)ethanol is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Protecting Groups for Carboxylic Acids
2-(Pyridin-2-yl)ethanol serves as an effective protecting group for methacrylic acid, showcasing selective removal capabilities either chemically under alkaline conditions or thermally above 110 °C. This compound has found extensive use in the polymer community due to its ability to withstand acidic conditions and resist catalytic hydrogenolysis, making it valuable for synthesizing homo- and co-polymers via controlled polymerization methods such as group transfer polymerization (GTP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. These processes yield homopolymers and diblock copolymers, demonstrating the compound's utility in advanced polymer chemistry (Elladiou & Patrickios, 2012).
Chemoenzymatic Synthesis Routes
A chemoenzymatic approach has been developed for the synthesis of optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, a significant moiety of β3-adrenergic receptor agonists. This method involves the kinetic resolution of (R)-2-chloro-1-(pyridin-3-yl)ethanol using Candida antarctica SP435-L lipase, highlighting an innovative route for producing enantiomerically pure compounds. Such advancements contribute significantly to medicinal chemistry, particularly in the synthesis of receptor ligands (Perrone et al., 2006).
Spectroscopic Characterization and Antimicrobial Studies
Pyridine-2-carboxylic acid N′-(4-Chloro-Benzoyl)-Hydrazide and its metal complexes have been synthesized and characterized, showing promising antimicrobial activities. The study underscores the compound's potential in bioinorganic chemistry and antimicrobial research. These complexes exhibit significant biological activity against bacterial and fungal species, indicative of the compound's application in developing new antimicrobial agents (Singh & Singh, 2012).
Water Oxidation Catalysts
A new family of Ru complexes utilizing 4-substituted pyridine ligands, derived from reactions involving pyridinium derivatives, has been identified for their efficacy in water oxidation processes. This discovery holds potential for advancements in catalysis and environmental chemistry, particularly in oxygen evolution reactions which are crucial for sustainable energy production (Zong & Thummel, 2005).
Ethanol Conversion Catalysts
Investigations into the catalytic conversion of ethanol to 1,3-butadiene using MgO/SiO2 catalysts reveal insights into the molecular structure and active sites responsible for this transformation. Understanding the binding properties and configurations of these catalytic sites enables improvements in sustainable catalytic synthesis processes, leveraging ethanol as a renewable chemical for high-value product production (Taifan & Baltrusaitis, 2018).
Safety and Hazards
The safety information for 1-(4-Chloropyridin-2-yl)ethanol indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
1-(4-chloropyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGCCYFIQMOVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloropyridin-2-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5,7-dihydrothieno[3,4-b]pyridine](/img/structure/B2657759.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2657762.png)
![2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2657765.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2657767.png)
![4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2657769.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2657770.png)
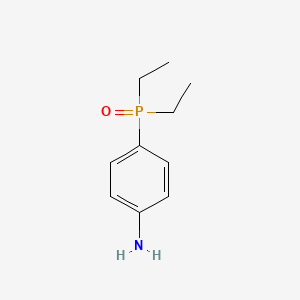
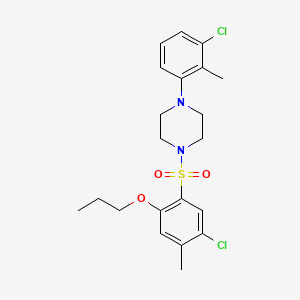
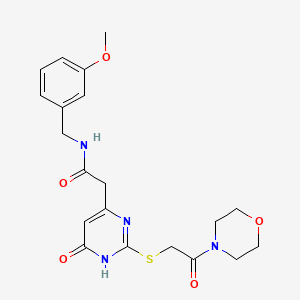
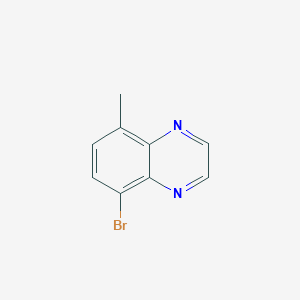
![N-[(2-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2657776.png)
![4-(dibutylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2657777.png)
